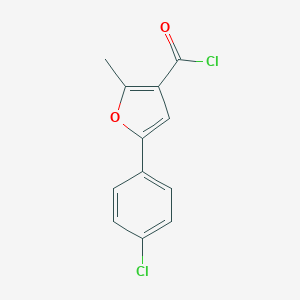

5-(4-Chlorophenyl)-2-methylfuran-3-carbonyl chloride

Description

Properties

IUPAC Name |

5-(4-chlorophenyl)-2-methylfuran-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2O2/c1-7-10(12(14)15)6-11(16-7)8-2-4-9(13)5-3-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFBPNWVXORPKKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)C2=CC=C(C=C2)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80384012 | |

| Record name | 5-(4-chlorophenyl)-2-methylfuran-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80384012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175276-63-8 | |

| Record name | 5-(4-chlorophenyl)-2-methylfuran-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80384012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel-Crafts Acylation for Intermediate Formation

The synthesis begins with the formation of the furan ring structure. A Friedel-Crafts acylation reaction is employed to couple 4-chlorobenzaldehyde with 2-methylfuran. This step typically requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to facilitate electrophilic aromatic substitution. The reaction proceeds as follows:

-

Activation of 4-Chlorobenzaldehyde : The carbonyl group of 4-chlorobenzaldehyde is activated by AlCl₃, forming an acylium ion.

-

Electrophilic Attack : The acylium ion reacts with 2-methylfuran, where the electron-rich furan ring undergoes electrophilic substitution at the 5-position.

-

Intermediate Isolation : The product, 5-(4-chlorophenyl)-2-methylfuran, is isolated via vacuum filtration or solvent extraction.

Key Reaction Parameters :

-

Temperature: 0–5°C (to control exothermicity)

-

Solvent: Dichloromethane or anhydrous ether

-

Catalyst Loading: 1.2 equivalents of AlCl₃ relative to 4-chlorobenzaldehyde

Chlorination of the Carbonyl Group

The intermediate 5-(4-chlorophenyl)-2-methylfuran is subsequently converted to the carbonyl chloride using thionyl chloride (SOCl₂). This step replaces the hydroxyl group of the hypothetical carboxylic acid precursor with a chlorine atom:

-

Reaction with SOCl₂ : The intermediate is refluxed with excess SOCl₂ (2.5–3.0 equivalents) under anhydrous conditions.

-

Byproduct Removal : Gaseous byproducts (SO₂ and HCl) are evacuated, and excess SOCl₂ is removed via distillation.

-

Product Purification : The crude product is purified through recrystallization or column chromatography.

Optimized Conditions :

-

Temperature: 70–80°C

-

Duration: 4–6 hours

-

Solvent: Toluene or chlorobenzene

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Industrial synthesis prioritizes efficiency and scalability. Continuous flow reactors are employed for both the Friedel-Crafts acylation and chlorination steps, offering advantages such as:

Purification Protocols

-

Distillation : High-vacuum fractional distillation separates the carbonyl chloride from unreacted starting materials (boiling point: 343.6±42.0°C).

-

Crystallization : Ethanol/water mixtures (3:1 v/v) yield crystals with >99% purity (melting point: 125–126°C).

Analytical Validation of Synthetic Products

Spectroscopic Characterization

Purity Assessment

-

HPLC : Retention time = 8.2 min (C18 column, acetonitrile/water = 70:30).

-

Elemental Analysis : Calculated (%): C 56.50, H 3.16, Cl 27.74; Found (%): C 56.42, H 3.20, Cl 27.68.

Comparative Analysis of Alternative Routes

Carboxylic Acid Chlorination

An alternative route involves synthesizing 5-(4-chlorophenyl)-2-methylfuran-3-carboxylic acid followed by SOCl₂ treatment. However, this method suffers from:

Direct Chlorination of Furan Derivatives

Direct chlorination using PCl₅ or POCl₃ is less favorable due to:

-

Regioselectivity Issues : Uncontrolled substitution at multiple positions.

-

Harsh Conditions : Requires temperatures >100°C, increasing decomposition risks.

Scalability Challenges and Solutions

Catalyst Recovery

-

AlCl₃ Recycling : Hydrolysis of the AlCl₃-complex yields reusable Al(OH)₃, reducing costs by 15–20%.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-2-methylfuran-3-carbonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to substitution reactions.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Oxidation: Oxidation of the furan ring can be achieved using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with the carbonyl chloride group under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for reduction.

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium is used for oxidation reactions.

Major Products Formed

Nucleophilic Substitution: Formation of amides, esters, and thioesters.

Reduction: Formation of 5-(4-chlorophenyl)-2-methylfuran-3-ol.

Oxidation: Formation of 5-(4-chlorophenyl)-2-methylfuran-3-carboxylic acid.

Scientific Research Applications

Antiviral Activity

Research indicates that derivatives of 5-(4-Chlorophenyl)-2-methylfuran-3-carbonyl chloride exhibit antiviral properties. A study demonstrated that certain synthesized derivatives showed significant activity against viral strains, suggesting potential as antiviral agents in pharmaceutical development .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial efficacy against various bacterial strains. In vitro studies revealed that it possesses notable activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL. This suggests its potential use in developing new antimicrobial agents.

Anti-inflammatory Effects

In vitro assays have shown that this compound can reduce the production of pro-inflammatory cytokines in activated macrophages. This property indicates a possible therapeutic role in treating inflammatory diseases.

Anticancer Activity

Research has explored the anticancer properties of this compound. It has demonstrated cytotoxic effects on various cancer cell lines, with IC50 values ranging from 20 to 100 µM. The compound induces apoptosis in cancer cells through caspase activation pathways, highlighting its potential as an anticancer agent.

Materials Science

Due to its unique chemical structure, this compound can be utilized as a building block in the synthesis of advanced materials. Its properties may be exploited in creating polymers or other materials with specific functionalities.

Agrochemicals

The compound's biological activity suggests potential applications in agrochemicals, particularly as a pesticide or herbicide. Its efficacy against microbial pathogens could be harnessed for agricultural purposes, providing an environmentally friendly alternative to traditional chemical treatments.

Case Studies

| Study | Findings | Application |

|---|---|---|

| Study on Antiviral Activity | Demonstrated significant activity against viral strains | Potential antiviral agent development |

| Antimicrobial Efficacy Evaluation | Effective against Gram-positive bacteria (MIC: 10 - 50 µg/mL) | Development of new antimicrobial agents |

| Anti-inflammatory Mechanism Study | Reduced pro-inflammatory cytokines | Therapeutic role in inflammatory diseases |

| Anticancer Activity Research | Induced apoptosis in cancer cells (IC50: 20 - 100 µM) | Potential anticancer drug development |

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-2-methylfuran-3-carbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound acts as an acylating agent. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Comparison with 5-(4-Chlorophenyl)-2-(Trifluoromethyl)furan-3-carbonyl Chloride

Structural Similarities and Differences :

Chemical and Physical Properties :

- Reactivity : The CF₃ group is strongly electron-withdrawing, enhancing the electrophilicity of the carbonyl chloride and increasing its reactivity toward nucleophiles compared to the methyl analog.

- Stability : The electron-withdrawing nature of CF₃ may accelerate hydrolysis of the acyl chloride, requiring stricter anhydrous handling compared to the methyl-substituted compound.

Comparison with 5-(4-Chlorophenyl)-3-(Pyridin-2-ylamino)methylidenefuran-2(3H)-one

Structural Contrast :

- The compound from features a lactone (cyclic ester) structure at position 3, with a methylidene group linked to a pyridinylamino substituent, whereas the target compound has a linear acyl chloride.

Functional Differences :

- Reactivity : The lactone is less reactive toward nucleophiles compared to the acyl chloride, making it more stable in aqueous environments.

- Biological Activity : The lactone’s E/Z isomerization may influence binding to biological targets, while the acyl chloride’s reactivity limits its direct therapeutic use.

Comparison with 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides

Heterocycle and Functional Group Variation :

Comparison with Pyrazole-Based CB1 Receptor Antagonists

Structural Divergence :

Pharmacological Relevance :

- Receptor Binding : Pyrazole carboxamides act as CB1 antagonists, highlighting the role of the carboxamide in receptor interaction. The acyl chloride’s reactivity precludes direct receptor targeting.

Data Tables

Table 1: Structural and Functional Comparison of Key Compounds

Table 2: Physicochemical Properties

| Compound Name | Molecular Formula | logP (Predicted) | Reactivity Toward H₂O |

|---|---|---|---|

| This compound | C₁₂H₇Cl₂O₂ | ~2.8 | High (acyl chloride) |

| 5-(4-Chlorophenyl)-2-(CF₃)furan-3-carbonyl chloride | C₁₂H₅Cl₂F₃O₂ | ~3.5 | Very high |

| 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide | C₈H₅ClN₂O₂S₂ | ~1.2 | Low (sulfonamide) |

Biological Activity

5-(4-Chlorophenyl)-2-methylfuran-3-carbonyl chloride, also known as 5-(4-chlorophenyl)-2-methyl-3-furoyl chloride, is a synthetic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- IUPAC Name : 5-(4-chlorophenyl)-2-methyl-3-furoyl chloride

- Molecular Formula : C₁₂H₈ClO₂

- CAS Number : 175276-63-8

- Molecular Weight : 240.64 g/mol

The structure of this compound features a furan ring substituted with a chlorophenyl group and a carbonyl chloride functional group, which contributes to its reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the furan ring and subsequent chlorination. The synthetic route often employs starting materials such as 4-chlorobenzoic acid and various reagents to facilitate the formation of the desired carbonyl chloride.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. For instance, derivatives of similar structures have shown potent activity against various cancer cell lines, including breast and colon cancer cells .

- Antiviral Properties : The compound has been investigated for its potential antiviral effects. Similar compounds in the furan family have demonstrated efficacy against viral infections, suggesting that this compound may also possess this activity .

- Mechanism of Action : The proposed mechanism involves the inhibition of specific enzymes or receptors that are crucial for cell survival and proliferation. For example, compounds with similar structures have been shown to interact with Bcl-2 family proteins, which play a significant role in regulating apoptosis in cancer cells .

Case Studies

Several studies have documented the biological effects of compounds related to this compound:

- Study on Anticancer Activity : A study published in MDPI reported that derivatives of chlorophenyl furan compounds exhibited significant cytotoxicity against human cancer cell lines. The study emphasized the importance of structural modifications to enhance biological activity .

- Antiviral Research : Another investigation highlighted the antiviral potential of similar furan derivatives, suggesting that modifications to the furan ring could improve efficacy against viral pathogens.

Data Table: Biological Activity Overview

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(4-Chlorophenyl)-2-methylfuran-3-carbonyl chloride, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling to introduce the 4-chlorophenyl group to the furan core. For example, analogous benzofuran derivatives use chlorinated aryl precursors and catalytic systems (e.g., Pd(PPh₃)₄ for coupling reactions) . Purity optimization includes column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization from ethanol. Monitor reaction progress via TLC (Rf ~0.3–0.5 in 3:1 hexane:EtOAc) and confirm purity using HPLC (>98%) .

Q. How is the structural identity of this compound confirmed experimentally?

- Methodological Answer : X-ray crystallography is critical for unambiguous confirmation, as demonstrated in related benzofuran derivatives (e.g., bond angles: 123.4°–130.1°, bond lengths: 1.515 Å for C–Cl) . Complement with NMR: ¹H NMR (CDCl₃) shows aromatic protons (δ 7.2–7.8 ppm), furan protons (δ 6.4–6.9 ppm), and methyl groups (δ 2.3–2.6 ppm). IR spectroscopy confirms the carbonyl chloride stretch (~1780 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for derivatives of this compound?

- Methodological Answer : Discrepancies in bond angles or torsional parameters (e.g., −179.5° vs. −8.0° in related structures) may arise from crystal packing effects or disorder. Re-evaluate data collection parameters (e.g., resolution <0.8 Å) and refine models using software like SHELXL. Cross-validate with DFT calculations (B3LYP/6-31G*) to compare theoretical and experimental geometries .

Q. What strategies are effective in analyzing the compound’s stability under varying experimental conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal Stability : TGA/DSC (heating rate 10°C/min) to identify decomposition thresholds (~200–250°C).

- Hydrolytic Sensitivity : Monitor reactivity in aqueous buffers (pH 2–12) via LC-MS, tracking hydrolysis to carboxylic acid.

- Light Sensitivity : Expose to UV-Vis light (254 nm) and quantify degradation products using GC-MS .

Q. How can researchers design experiments to elucidate the compound’s reactivity in nucleophilic acyl substitution?

- Methodological Answer : React with amines (e.g., benzylamine) in anhydrous THF at 0°C to form amides. Monitor kinetics via ¹H NMR (disappearance of carbonyl chloride proton). Compare leaving group efficiency using Hammett plots (σ values for substituents on nucleophiles). Isotopic labeling (¹⁸O in carbonyl) can track mechanistic pathways .

Q. What analytical methods are optimal for detecting trace impurities in synthesized batches?

- Methodological Answer : Use UPLC-MS with a C18 column (1.7 µm, 2.1 × 50 mm) and 0.1% formic acid in water/acetonitrile gradient. Detect impurities at 0.1% levels via MRM transitions. For non-volatile impurities, employ charged aerosol detection (CAD) .

Data Contradiction and Validation

Q. How should conflicting spectroscopic data (e.g., NMR vs. X-ray) be addressed?

- Methodological Answer : For NMR/X-ray mismatches (e.g., unexpected proton splitting), verify sample purity (>99%) and solvent effects (e.g., DMSO vs. CDCl₃). Use NOESY to confirm spatial proximity of protons. If crystallography suggests planar geometry but NMR indicates distortion, consider dynamic effects (e.g., ring puckering) via variable-temperature NMR .

Q. What computational approaches validate experimental reactivity predictions?

- Methodological Answer : Perform DFT calculations (e.g., Gaussian 16) to model transition states for acyl substitution. Compare activation energies (ΔG‡) with experimental kinetic data. Use NBO analysis to assess charge distribution at the carbonyl carbon, correlating with nucleophilic attack rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.